Benzalazine

Description

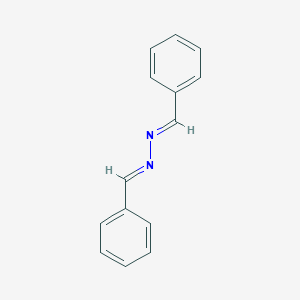

Structure

2D Structure

Propriétés

IUPAC Name |

N-(benzylideneamino)-1-phenylmethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLGEPSKQDNHIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NN=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862247 | |

| Record name | Benzaldehyde, (phenylmethylene)hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Alfa Aesar MSDS] | |

| Record name | Benzalazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20277 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

588-68-1 | |

| Record name | Benzalazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzalazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, (phenylmethylene)hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzalazine and Its Derivatives

Classical Condensation Reactions

The cornerstone of benzalazine synthesis has traditionally been the condensation reaction between an aldehyde, such as benzaldehyde (B42025), and a hydrazine (B178648) source.

Hydrazine-Based Condensation Protocols

The most fundamental method for preparing this compound involves the direct reaction of benzaldehyde with hydrazine hydrate (B1144303). tsijournals.com This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695) or aqueous acetic acid. The reaction time can range from 5 to 24 hours. The use of an acidic medium, like glacial acetic acid or polyphosphoric acid (PPA), can catalyze the reaction, enhancing efficiency and achieving yields of up to 75% within 3 to 5 hours at temperatures between 80-100°C. tsijournals.com The acid serves a dual role as both a catalyst and a dehydrating agent, which helps to drive the reaction equilibrium towards the formation of the azine product.

Another established protocol involves the condensation of carbonyl compounds with hydrazine hydrate and acetic acid in ethanol. researchgate.net This method, however, often requires elevated temperatures and may involve complex catalyst systems. researchgate.net

Role of Hydrazine Salts and in situ Hydrazine Generation

To circumvent the direct handling of highly reactive and toxic hydrazine hydrate, alternative methods utilizing hydrazine salts have been developed. acgpubs.orgresearchgate.net Hydrazine sulfate (B86663) is a common choice, which can be reacted with benzaldehyde in the presence of aqueous ammonia (B1221849). orgsyn.org The ammonia serves to liberate hydrazine in situ, which then reacts with the benzaldehyde. This method has been reported to produce high yields of this compound, ranging from 91-94%. orgsyn.org Similarly, hydrazine dihydrochloride (B599025) can be used as the hydrazine source. ijrat.org

The in situ generation of hydrazine can also be achieved through other means. For instance, the oxidation of ammonia with hydrogen peroxide in the presence of benzaldehydes has been explored as a synthetic route. tsijournals.com Another approach involves the air oxidation of ammonium (B1175870) salts and benzylhydrazones in dimethyl sulfoxide (B87167) (DMSO). acgpubs.orgtsijournals.com These methods aim to generate hydrazine during the reaction, thus avoiding the need to handle it directly. acgpubs.org

Modern and Green Synthesis Approaches

In recent years, there has been a significant shift towards developing more sustainable and efficient methods for chemical synthesis. This has led to the exploration of hydrazine-free protocols, microwave-assisted reactions, and solvent-free methodologies for the production of this compound.

Hydrazine-Free Synthesis Protocols (e.g., Acetonitrile-H₂O₂/(NH₄)₂CO₃ System)

A notable green synthesis approach for this compound involves a hydrazine-free protocol utilizing an acetonitrile-H₂O₂/(NH₄)₂CO₃ system. acgpubs.orgacgpubs.orgresearchgate.net In this method, ammonium carbonate acts as the source of ammonia, which is then oxidized by hydrogen peroxide to form hydrazine in situ. acgpubs.orgresearchgate.net The reaction proceeds through the formation of a peroxy carboximidic acid intermediate, which facilitates the oxidation of ammonia. researchgate.net The newly formed hydrazine then condenses with two molecules of a benzaldehyde derivative to yield the corresponding this compound. acgpubs.orgresearchgate.net This method offers several advantages, including high efficiency, the use of less hazardous reagents, and an environmentally friendly procedure. acgpubs.org

The reaction between benzaldehyde and thiosemicarbazide (B42300) in an oil bath has also been reported as an unexpected yet efficient method for synthesizing this compound, with reported yields exceeding 90%. tsijournals.com

Microwave-Assisted Synthetic Routes

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often improving yields. scholarsresearchlibrary.comnih.gov The synthesis of this compound from benzaldehyde and hydrazine dihydrochloride can be achieved under microwave irradiation, offering a rapid and efficient alternative to conventional heating. ijrat.org Another microwave-assisted method employs anhydrous sodium acetate (B1210297) and calcium chloride as desiccants in a solvent-free environment. This approach has been shown to provide near-quantitative yields in a matter of minutes. The use of microwave energy accelerates molecular collisions through dielectric heating, leading to faster reaction rates.

| Reactants | Conditions | Reaction Time | Yield | Reference |

| Benzaldehyde, Hydrazine Dihydrochloride | Microwave Irradiation | Not Specified | Not Specified | ijrat.org |

| Benzaldehyde, Hydrazine Hydrate | Anhydrous Sodium Acetate, Calcium Chloride, Microwave Irradiation | 5-10 minutes | Near-quantitative |

Solvent-Free Reaction Methodologies (e.g., Grinding)

Solvent-free reaction conditions represent a significant advancement in green chemistry by minimizing waste and avoiding the use of potentially toxic solvents. The synthesis of azines, including this compound, can be accomplished through mechanochemical methods such as grinding. ijrat.org Grinding a mixture of carbonyl compounds, hydrazine sulfate, and trimethylamine (B31210) for a short period (3-5 minutes) has been shown to produce azines efficiently. nih.gov This solvent-free approach is operationally simple and environmentally benign. umich.edu Another reported solvent-free method involves grinding the reactants in a mortar with a pestle until a melt is formed, followed by heating. umich.edu

Alternative Precursors and Reaction Pathways

While the classical synthesis of this compound involves the condensation of benzaldehyde and hydrazine, alternative precursors and reaction pathways have been developed to address limitations such as the use of highly toxic hydrazine and to improve reaction efficiency. These methods offer different approaches to the formation of the crucial N-N bond and the C=N double bonds characteristic of the azine structure.

Thiosemicarbazide-Mediated Synthesis

A notable alternative for the synthesis of benzalazines involves the use of thiosemicarbazide as a precursor. tsijournals.com This method provides a simple and efficient procedure for the preparation of benzalazines via the thermal condensation of benzaldehydes with thiosemicarbazide. In a typical procedure, benzaldehyde or its derivatives are added to molten thiosemicarbazide at a high temperature (185-190°C) in an oil bath. tsijournals.com The reaction proceeds rapidly, and after a short period, the corresponding this compound is obtained in high yields, often exceeding 90%, without the need for extensive purification. tsijournals.com

The proposed mechanism for this reaction suggests the thermolysis of the initially formed thiosemicarbazone intermediate. This thermal decomposition is thought to proceed through a reactive isothiocyanate intermediate, which ultimately converts to the stable this compound. tsijournals.com This method circumvents the direct use of hydrazine hydrate and offers advantages in terms of high yields and simple work-up procedures. tsijournals.com

Thiosemicarbazides are versatile intermediates in organic synthesis, known for their role in the preparation of various heterocyclic compounds. nih.govchemmethod.com Their synthesis is typically achieved through the reaction of amines with carbon disulfide and hydrazine or by the reaction of thiosemicarbazide with aldehydes or ketones. sapub.orgnih.gov The condensation reaction of thiosemicarbazide with aldehydes is a common method to produce thiosemicarbazones, which are precursors in various synthetic routes. nih.govekb.egmdpi.commdpi.com

Table 1: Synthesis of Benzalazines using Thiosemicarbazide

| Aldehyde Derivative | Reaction Time (min) | Yield (%) | Reference |

| Benzaldehyde | 10 | 91 | tsijournals.com |

Note: The reaction is carried out by adding the aldehyde to molten thiosemicarbazide at 185-190°C.

Oxidative Approaches for Azine Formation (e.g., Air Oxidation of Ammonium Salts)

Oxidative methods provide another significant pathway for the synthesis of benzalazines, avoiding the direct handling of hydrazine. acgpubs.org These approaches often generate hydrazine in situ or utilize oxidative coupling reactions.

One such method involves the air oxidation of ammonium salts. tsijournals.comacgpubs.org For instance, benzalazines can be synthesized from benzaldehyde derivatives in the presence of acetonitrile (B52724), hydrogen peroxide (H2O2), and ammonium carbonate ((NH4)2CO3). acgpubs.orgresearchgate.net In this "green" synthesis approach, hydrazine is generated in situ. The proposed mechanism involves the decomposition of ammonium carbonate into ammonia, which is then oxidized by a peroxycarboximidic acid intermediate (formed from acetonitrile and H2O2) to produce hydrazine. acgpubs.orgresearchgate.net The newly formed hydrazine then condenses with two molecules of the benzaldehyde derivative to yield the final this compound product. acgpubs.orgresearchgate.net This method is advantageous due to its high efficiency and environmentally friendly nature. acgpubs.org

Other oxidative strategies include the oxidation of ammonia with hydrogen peroxide in the presence of benzaldehydes and the air oxidation of benzylhydrazones in dimethyl sulfoxide (DMSO). tsijournals.com Furthermore, a process involving the oxidation of imines, formed from the condensation of benzophenone (B1666685) and ammonia, has been reported. The subsequent oxidative coupling of the imine, catalyzed by cuprous chloride, produces benzophenone azine, which can then be hydrolyzed to yield hydrazine. google.com

Table 2: Green Synthesis of this compound Derivatives using Acetonitrile-H2O2/(NH4)2CO3

| Aldehyde | Time (min) | Yield (%) | Reference |

| C6H5CHO | 40 | 96 | acgpubs.org |

| 4-MeC6H4CHO | 60 | 99 | acgpubs.org |

Note: Reactions were carried out with 1 mmol of the benzaldehyde and 1 mmol of 30% aqueous H2O2 under reflux.

Mechanistic Investigations of this compound Synthesis

The foundational method for synthesizing this compound is the condensation reaction between two equivalents of an aromatic aldehyde, like benzaldehyde, and one equivalent of hydrazine. researchgate.net This reaction proceeds via a nucleophilic addition-elimination mechanism. The acidic or neutral medium often used for this reaction catalyzes the formation of the imine, with the elimination of water driving the reaction equilibrium towards the product.

Mechanistic studies on alternative synthetic routes have also been conducted. For instance, in copper-catalyzed aerobic oxidative coupling reactions for azine synthesis, kinetic studies suggest that the oxidation of the Cu(I) catalyst by oxygen is the turnover-limiting step, rather than the N-N bond formation itself. rsc.org This indicates that the N-N coupling step is unexpectedly facile. rsc.org Gas uptake experiments in these reactions show a stoichiometry consistent with the four-electron reduction of O2 to H2O. rsc.org

Computational studies, such as those using Density Functional Theory (DFT), have been employed to explore the mechanisms of azine formation. For example, DFT calculations have been used to investigate the reductive coupling of diazoalkanes, suggesting that the process occurs via a κ2 diazoester intermediate which induces significant radical character on the terminal nitrogen. wayne.edu

Molecular and Crystal Structure Elucidation of Benzalazine

X-ray Crystallography Studies

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. Studies on benzalazine have provided a comprehensive understanding of its solid-state architecture.

Single-crystal X-ray diffraction analysis of this compound has established that it crystallizes in the orthorhombic system. researchgate.net The systematic absences of certain reflections in the diffraction pattern are consistent with the space group Pbcn. researchgate.net This space group is centrosymmetric. The unit cell is the basic repeating unit of a crystal lattice, and for this compound, the dimensions have been determined with high precision. These parameters define the size and shape of the repeating unit in the crystal.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 13.09 ± 0.02 |

| b (Å) | 11.76 ± 0.02 |

| c (Å) | 7.62 ± 0.01 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Molecules per unit cell (Z) | 4 |

The calculated density from these parameters is 1.177 g·cm⁻³, which is in excellent agreement with the experimentally determined density of 1.178 g·cm⁻³ obtained by flotation methods. researchgate.net The presence of four this compound molecules within the unit cell, in conjunction with the requirements of the Pbcn space group, necessitates that the molecule itself possesses a center of symmetry. researchgate.net

The crystallographic data reveals that the this compound molecule adopts a trans configuration about the N-N bond. researchgate.net This conformation places the two benzylidene groups on opposite sides of the N-N bond, leading to a centrosymmetric molecule. This molecular symmetry is consistent with the requirements of the Pbcn space group, where the molecule occupies a special position at a center of inversion. researchgate.net The molecule is largely planar, with the atoms of the two benzene (B151609) rings and the azine bridge lying close to a common plane.

Detailed analysis of the bond lengths within the this compound molecule provides insights into its electronic structure. The observed bond lengths deviate from standard single and double bond values, suggesting electron delocalization across the molecule.

| Bond | Observed Length (Å) | Typical Single Bond Length (Å) | Typical Double Bond Length (Å) |

|---|---|---|---|

| N-N | 1.40 | 1.45 | - |

| C=N | 1.27 | - | 1.28 |

| Caromatic-Caliphatic | 1.46 | 1.54 | - |

The N-N bond length of 1.40 Å is notably shorter than a typical N-N single bond (1.45 Å). researchgate.net Similarly, the Caromatic-Caliphatic bond at 1.46 Å is shorter than a standard C-C single bond (1.54 Å). researchgate.net This shortening of the formal single bonds is attributed to the effects of conjugation. The π-systems of the two benzene rings are in conjugation with the C=N double bonds of the azine bridge. This extended conjugation allows for the delocalization of π-electrons across the entire molecule, imparting partial double-bond character to the formal single bonds and leading to their observed shortening. researchgate.net The C=N bond length of 1.27 Å is consistent with a typical carbon-nitrogen double bond. researchgate.net

The structural parameters of crystalline solids are influenced by temperature. For this compound, the effect of temperature on the unit cell parameters has been investigated. As the temperature changes, the lattice dimensions expand or contract, a phenomenon described by the thermal expansion tensor.

A study on the thermal expansion of this compound revealed that the principal components of the thermal expansion tensor at 293 K are αa = 19.6 (7) x 10⁻⁶ K⁻¹, αb = 38 (2) x 10⁻⁶ K⁻¹, and αc = 167 (4) x 10⁻⁶ K⁻¹. The unit cell angles remain at 90° within experimental error across the studied temperature range. The significantly larger expansion along the c-axis is expected as the molecules are situated approximately in the ab plane.

Thermal vibrations of atoms in a crystal lattice not only affect the average atomic positions but also give rise to a phenomenon known as thermal diffuse scattering (TDS). TDS is the scattering of X-rays by the correlated motion of atoms (phonons) and appears as a diffuse background intensity between the sharp Bragg reflections. While often considered a source of error in standard crystallographic analyses, TDS contains valuable information about the lattice dynamics of the crystal. In high-precision structural studies, corrections for TDS are necessary to obtain accurate atomic displacement parameters and electron density distributions. For molecular crystals like this compound, the analysis of TDS can provide insights into the collective motions of the molecules, such as librations and translations, within the crystal lattice.

The crystal structure of this compound can be compared with that of other azine derivatives to understand the effects of substituent changes on the molecular conformation and crystal packing. Aromatic azines generally exhibit an (E,E)-configuration. The degree of planarity of the molecule and the packing arrangement in the crystal are influenced by the nature and position of substituents on the aromatic rings. For instance, the introduction of bulky substituents can lead to a greater twist around the Caromatic-Caliphatic bond, disrupting the planarity of the molecule. The crystal packing in many azine derivatives is stabilized by weak intermolecular interactions such as C-H···π and π···π stacking interactions.

Solid-State Structural Characterization Techniques

Beyond single-crystal X-ray diffraction, a variety of other analytical techniques can be employed to characterize the solid-state structure of this compound. These methods provide complementary information about the material's properties.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR is a powerful technique for probing the local environment of specific nuclei (e.g., ¹³C, ¹⁵N) in a solid sample. It can distinguish between different crystalline forms (polymorphs), identify the number of crystallographically inequivalent molecules in the asymmetric unit, and provide information about molecular conformation and dynamics in the solid state.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the chemical bonds and symmetry of a molecule. In the solid state, the vibrational spectra can be influenced by the crystal lattice, leading to splitting or shifting of absorption bands compared to the solution or gas phase. These techniques can be used to identify functional groups, study intermolecular interactions such as hydrogen bonding, and characterize different polymorphic forms, each of which would have a unique vibrational fingerprint.

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, glass transitions, and solid-solid phase transitions. For this compound, DSC can be used to determine its melting temperature and enthalpy of fusion, as well as to investigate the presence of any polymorphic transitions upon heating or cooling.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is primarily used to study the thermal stability and decomposition of materials. A TGA analysis of this compound would reveal the temperature at which it begins to decompose and provide information about the decomposition process.

X-ray Diffraction (XRD) for Crystallinity Determination

X-ray Diffraction (XRD) is a primary and powerful technique for determining the crystallographic structure of a solid material. icspicorp.com The analysis of this compound using single-crystal XRD has provided a definitive elucidation of its atomic arrangement.

Early structural analysis of this compound, (C₆H₅-CH=N-)₂, confirmed its crystalline nature. Crystals suitable for analysis are typically obtained by slow evaporation from a solution, such as a mixture of chloroform (B151607) and ethyl alcohol, which yields yellow prisms. bruker.com

The crystal structure was determined through electron-density projections and refined using difference syntheses. bruker.com These studies revealed that this compound crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles. The specific space group was identified as Pbcn. bruker.com This classification dictates the symmetry elements present within the crystal lattice. The unit cell, which is the basic repeating structural unit of a crystal, contains four this compound molecules. bruker.com

Key findings from the XRD analysis show that the this compound molecule is centrosymmetric and adopts a trans configuration, where the two benzylidene groups are on opposite sides of the N-N bond. bruker.com This conformation is a significant aspect of its molecular geometry. Furthermore, the analysis of bond lengths indicated that the Caromatic-Caliphatic and N-N bonds are shorter than typical single bonds. This shortening is attributed to the conjugation across the molecule, involving the two C=N bonds and the benzene rings. bruker.com

The physical and crystal data determined from XRD measurements are summarized in the table below.

| Parameter | Value |

| Molecular Formula | C₁₄H₁₂N₂ |

| Molecular Weight | 208.25 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| Unit Cell Dimensions | a = 13.09 Åb = 11.76 Åc = 7.62 Å |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | 1.177 g/cm³ |

Table 1: Crystallographic Data for this compound. bruker.com

Atomic Force Microscopy (AFM) for Surface Morphology Studies (Relevant for Composites)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional surface topography at the nanoscale. bruker.com It is an indispensable tool for characterizing the surface morphology of materials, including polymers, thin films, and composites, without requiring conductive samples or vacuum conditions. horiba.comasmicro.com

In the context of composites incorporating this compound, AFM would be a highly relevant technique for investigating the surface structure and the distribution of its components. While specific AFM studies on this compound composites are not detailed in the literature, the application of AFM to polymer and composite materials is well-established and provides a clear framework for how such an analysis would be conducted. nanomagnetics-inst.commdpi.com

AFM operates by scanning a sharp tip, located at the end of a cantilever, over the sample surface. The interaction forces between the tip and the sample cause the cantilever to deflect, and this deflection is monitored by a laser to generate a topographical map. azooptics.com For composite materials, this can reveal crucial information about surface roughness and the physical distribution of different phases. bruker.com

A key advantage of AFM in composite analysis is its ability to perform phase imaging simultaneously with topography. bruker.com In tapping mode operation, the phase shift of the oscillating cantilever is measured. This phase shift is sensitive to variations in material properties such as adhesion, friction, and viscoelasticity. bruker.commdpi.com Therefore, in a this compound-polymer composite, AFM phase imaging could be used to:

Map Component Distribution: Distinguish between the this compound particles (filler) and the surrounding polymer matrix based on their different mechanical properties. This allows for the visualization of the dispersion and homogeneity of this compound within the composite. nanomagnetics-inst.com

Identify Surface Defects: Detect nanoscale defects, aggregates, or irregularities on the surface that could impact the material's properties. horiba.com

By providing quantitative data on surface roughness and qualitative mapping of material domains, AFM serves as a critical tool for understanding the structure-property relationships in composite materials containing functional molecules like this compound.

Advanced Spectroscopic Characterization of Benzalazine

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the bonding and functional groups present in a molecule. For benzalazine, both Fourier Transform Infrared (FT-IR) and Raman spectroscopy are valuable tools for identifying characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Groups (e.g., C=N)

FT-IR spectroscopy is particularly useful for identifying the key functional groups within the this compound molecule. The most prominent of these is the carbon-nitrogen double bond (C=N) of the azine group. The stretching vibration of the C=N bond in imines and related compounds typically appears in the region of 1690-1640 cm⁻¹ guidechem.com. For this compound, the specific frequency of this vibration provides a clear indication of the electronic environment of the azine linkage.

In addition to the C=N stretch, the FT-IR spectrum of this compound is characterized by several other key absorptions. These include the C-H stretching vibrations of the aromatic rings, which are typically observed in the region of 3100-3000 cm⁻¹ niscpr.res.in. The C=C stretching vibrations within the benzene (B151609) rings give rise to absorptions in the 1600-1475 cm⁻¹ range guidechem.com. The in-plane and out-of-plane C-H bending vibrations of the aromatic rings also produce characteristic signals in the fingerprint region of the spectrum.

A representative, albeit general, summary of expected FT-IR absorption frequencies for the functional groups found in this compound is provided in the table below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=N (Azine) | Stretching | 1690 - 1640 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=C (Aromatic) | Stretching | 1600 - 1475 |

| C-H (Aromatic) | Bending (in-plane and out-of-plane) | Fingerprint Region (< 1500) |

This table presents typical frequency ranges for the indicated functional groups and may not reflect the exact experimental values for this compound.

Raman Spectroscopy Applications

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, offers complementary information to FT-IR spectroscopy. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for characterizing non-polar and symmetric bonds. This makes it a powerful technique for studying the C=N-N=C backbone of the symmetrically substituted this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in both solution and the solid state. For this compound, multinuclear NMR studies, including ¹H and ¹⁵N, provide precise information about the chemical environment of each atom. A key study by Elguero et al. (2008) provides a comprehensive analysis of the NMR spectral parameters of this compound nih.gov.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of this compound in solution provides detailed information about the electronic environment of the hydrogen atoms. Due to the symmetry of the molecule, the two phenyl groups are chemically equivalent. The spectrum is characterized by signals corresponding to the azomethine proton (CH=N) and the protons of the phenyl rings.

The chemical shift of the azomethine proton is a key diagnostic signal. The protons on the phenyl rings exhibit a complex splitting pattern due to spin-spin coupling between adjacent protons. The experimental chemical shifts and coupling constants for this compound have been reported and are in good agreement with theoretical calculations nih.gov.

| Proton | Experimental Chemical Shift (δ, ppm) |

| CH=N | 8.60 |

| H-2/H-6 | 7.85 |

| H-3/H-5 | 7.46 |

| H-4 | 7.46 |

Data sourced from Elguero et al. (2008) nih.gov.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Studies

¹⁵N NMR spectroscopy is a powerful technique for directly probing the nitrogen atoms in a molecule. Although the natural abundance of the ¹⁵N isotope is low (0.37%), studies on ¹⁵N-labeled compounds provide invaluable data. For this compound, the chemical shift of the nitrogen atoms in the azine bridge is highly sensitive to the electronic structure of the C=N-N=C moiety.

In a study of doubly ¹⁵N-labeled this compound, the ¹⁵N chemical shift was experimentally determined. This experimental value can be compared with theoretical calculations to assess the accuracy of computational models in predicting the electronic environment of nitrogen in such systems nih.gov. The general chemical shift range for imines is between 305 to 375 ppm researchgate.netresearchgate.net.

| Nucleus | Experimental Chemical Shift (δ, ppm) |

| ¹⁵N | 349.9 |

Data sourced from Elguero et al. (2008) nih.gov.

Multinuclear Magnetic Resonance in Solution and Solid State

The comprehensive characterization of this compound has been achieved through multinuclear magnetic resonance studies in both solution and the solid state nih.gov. Solid-state NMR is particularly useful for investigating the molecular structure and packing in the crystalline form, where molecular motion is restricted nih.govnih.govemory.eduresearchgate.net.

In the solid state, the NMR signals are influenced by factors such as crystal packing and intermolecular interactions. By comparing the NMR parameters obtained in the solid state with those from solution, it is possible to gain insights into the conformational and electronic changes that occur upon crystallization. The study by Elguero et al. (2008) utilized both solution and solid-state NMR to provide a thorough understanding of the structural and electronic properties of this compound nih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The ultraviolet-visible (UV-Vis) spectrum of this compound is dictated by its electronic structure, specifically the presence of an extensive conjugated system. The molecule consists of two benzene rings connected by an azine bridge (-CH=N-N=CH-), which allows for delocalization of π-electrons across the entire structure. This delocalization reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

As a result of this conjugation, this compound absorbs light in the ultraviolet region of the electromagnetic spectrum. The absorption of photons promotes electrons from the π bonding orbitals to the π* anti-bonding orbitals. Generally, azine compounds are known to exhibit strong, broad absorption bands in the 300 nm to 400 nm range, which are attributed to these π→π* transitions researchgate.net. While specific experimental values for this compound can vary slightly based on the solvent used, the principal absorption maximum (λmax) is expected to fall within this characteristic range, indicative of its conjugated nature. For comparison, simpler aromatic aldehydes like benzaldehyde (B42025) show a primary absorption band around 248 nm researchgate.net. The extended conjugation in this compound shifts this absorption to a longer wavelength, a phenomenon known as a bathochromic shift.

Table 1: Characteristic UV-Vis Absorption Data for Azine-Related Compounds

| Compound/Class | Typical λmax Range (nm) | Electronic Transition |

|---|---|---|

| Azines | 300 - 400 | π→π* |

Mass Spectrometric Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the electron ionization (EI) mass spectrum of this compound, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and various fragment ions.

The molecular ion peak for this compound is observed at an m/z of 208, which corresponds to its molecular weight (C₁₄H₁₂N₂). nist.gov This peak is typically prominent, confirming the identity of the compound. The fragmentation pattern provides further structural information. A key fragmentation pathway involves the cleavage of the central N-N single bond, which is relatively weak. This cleavage can lead to the formation of a [C₇H₇N]+• fragment ion with an m/z of 105.

Another characteristic fragmentation for aromatic compounds is the formation of the stable phenyl cation ([C₆H₅]⁺), which is observed at m/z 77. Further fragmentation of the phenyl ring can produce smaller ions, such as the one at m/z 51. The presence of these characteristic fragments helps to confirm the presence of the benzylidene moieties within the this compound structure. nist.gov

Table 2: Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 208 | Molecular Ion [M]+• | [C₁₄H₁₂N₂]+• |

| 105 | Benzylideneaminyl radical cation | [C₇H₇N]+• |

| 77 | Phenyl cation | [C₆H₅]⁺ |

Computational Chemistry and Theoretical Investigations of Benzalazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. researchgate.net It has been widely applied to study the properties of organic molecules, including benzalazine and its derivatives. kbhgroup.inimist.ma DFT methods are favored for their balance of accuracy and computational efficiency. imist.maarxiv.org

Optimization of Molecular Geometry and Electronic Structure

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable conformation. mdpi.comyoutube.com For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), are employed to determine key structural parameters like bond lengths and bond angles. kbhgroup.inimist.mamdpi.com These calculations typically reveal a planar structure for the core this compound molecule. The electronic structure, including the distribution of electrons and atomic charges, is also elucidated through these calculations. imist.ma

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

|---|---|---|

| Bond Length | C=N | ~1.28 Å |

| Bond Length | N-N | ~1.42 Å |

| Bond Length | C-C (phenyl) | ~1.39 - 1.40 Å |

| Bond Angle | C-N-N | ~117° |

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Coupling Constants, Vibrational Frequencies)

DFT calculations are a valuable tool for predicting various spectroscopic properties. kbhgroup.in For instance, theoretical calculations can predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of a molecule. solidstatetechnology.usyoutube.comgaussian.com These predicted frequencies can then be compared with experimental data to aid in the assignment of vibrational modes. ias.ac.in Similarly, Nuclear Magnetic Resonance (NMR) parameters like chemical shifts can be calculated to help interpret experimental NMR spectra. ias.ac.in

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=N stretch | Azine | ~1620 |

| N-N stretch | Azine | ~1030 |

| C-H stretch (aromatic) | Phenyl | ~3050 |

Analysis of Molecular Electrostatic Potential (MEP) Maps

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. researchgate.netnih.govlibretexts.org They are useful for identifying the electrophilic and nucleophilic sites of a molecule. nih.gov In an MEP map, regions of negative potential, typically colored red, indicate areas with a high electron density and are susceptible to electrophilic attack. nih.govwolfram.com Conversely, regions of positive potential, often colored blue, are electron-deficient and prone to nucleophilic attack. nih.govwolfram.com For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the azine group due to their lone pairs of electrons, and positive potential around the hydrogen atoms of the phenyl rings.

Investigation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the energy gap, is a crucial parameter for determining a molecule's chemical reactivity, stability, and electronic properties. researchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity and a greater potential for charge transfer within the molecule. researchgate.net DFT calculations are commonly used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.8 |

Theoretical Assessment of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in various fields, including telecommunications and optical data storage. researchgate.net Computational methods, particularly DFT, can be used to predict the NLO properties of molecules. nih.govresearchgate.netnih.gov Key parameters such as polarizability (α) and first-order hyperpolarizability (β) are calculated to assess a molecule's potential as an NLO material. ias.ac.in Molecules with large hyperpolarizability values are considered promising candidates for NLO applications. nih.gov Theoretical studies on molecules with similar structural motifs to this compound suggest that the extended π-conjugation in such systems can contribute to significant NLO properties. ias.ac.in

Quantum Chemical Modeling of Reactivity and Mechanisms

Quantum chemical calculations are instrumental in elucidating reaction mechanisms and predicting the reactivity of molecules. mdpi.comresearchgate.net By modeling the potential energy surface of a reaction, researchers can identify transition states and calculate activation energies, providing a deeper understanding of the reaction kinetics. mdpi.com For this compound, theoretical studies could investigate its behavior in various chemical reactions, such as cycloadditions or reactions involving the cleavage of the N-N bond. researchgate.netresearchgate.net These computational models can help to predict the most likely reaction pathways and the structures of the resulting products.

Theoretical Studies on Tautomerism and Isomerism

Computational chemistry provides powerful tools to investigate the structures, stabilities, and properties of different isomers and tautomers of a molecule. In the case of this compound, theoretical studies have primarily focused on understanding its configurational isomerism, particularly the E/Z isomerism around the C=N double bonds. The potential for tautomerism, which would involve proton transfer to create structurally distinct forms, has been less explored in the scientific literature.

Isomerism of this compound

This compound can exist in three possible configurational isomers: the E,E, E,Z, and Z,Z forms. Computational studies, particularly those employing Density Functional Theory (DFT) at the B3LYP/6-311++G** level, have been instrumental in determining the relative stabilities of these isomers. researchgate.net

Research indicates that the E,E isomer of this compound is the most stable form. researchgate.net In solution, it is observed that only the E,E isomer is present in significant amounts, suggesting that other isomers constitute less than 2% of the mixture. researchgate.net This pronounced stability of the E,E isomer is a key characteristic of this compound.

Theoretical calculations have quantified the energy difference between the isomers. The E,Z isomer of this compound is reported to be 21.1 kJ mol⁻¹ higher in energy than the most stable E,E isomer. researchgate.net This significant energy difference explains the overwhelming prevalence of the E,E form under normal conditions.

Table 1: Calculated Relative Energies of this compound Isomers

| Isomer | Computational Method | Relative Energy (kJ mol⁻¹) | Reference |

| E,E | B3LYP/6-311++G | 0.0 (Reference) | researchgate.net |

| E,Z | B3LYP/6-311++G | 21.1 | researchgate.net |

| Z,Z | B3LYP/6-311++G** | Not specified in source | researchgate.net |

The geometric parameters of the central C=N–N=C fragment have also been a subject of computational investigation. These studies compare calculated geometries with experimental data from techniques like X-ray crystallography to validate the computational models. researchgate.net

Tautomerism of this compound

The absence of such studies suggests that the classical azine structure of this compound is overwhelmingly stable, and potential tautomeric forms are likely to be energetically unfavorable. Further computational investigations would be necessary to definitively determine the relative energies of any hypothetical this compound tautomers and the energy barriers for their formation.

Chemical Reactivity and Mechanistic Pathways Involving Benzalazine

Bond Cleavage and Activation Reactions

Rhodium(I) complexes have been shown to mediate the cleavage of both the N-N and C-H bonds in benzalazine, leading to novel chemical transformations.

The cleavage of the N-N bond in this compound can be achieved through the use of specific rhodium(I) pincer complexes. This reaction proceeds via a "nonsymmetrical" N-N bond cleavage, yielding nitriles and imines researchgate.netresearchgate.net. Research has shown that dinitrogen-Rh pincer complexes can catalytically mediate this transformation researchgate.netresearchgate.net. The reaction of this compound with certain Rh(I) complexes results in the formation of the corresponding nitrile and imine products, demonstrating a unique mode of azine reactivity researchgate.net.

The proposed mechanism involves the coordination of the this compound to the Rh(I) center, followed by oxidative addition into the N-N bond. Subsequent reductive elimination and ligand exchange steps lead to the formation of the final products. This process highlights the ability of transition metal complexes to activate and cleave the otherwise stable N-N bond of azines.

In addition to N-N bond cleavage, Rh(I) complexes can also facilitate the activation of C-H bonds in this compound. The use of Rh(I) catalysts with a picolinamide directing group has been reported for the C-H alkylation of benzylamines, which are structurally related to the benzylidene moieties of this compound researchgate.net. While direct C-H activation of the aromatic rings in this compound by Rh(I) is a subject of ongoing research, the principles of chelation-assisted C-H activation are well-established for similar substrates researchgate.netnih.gov.

The general mechanism for Rh(I)-catalyzed chelation-assisted C-H functionalization involves the initial coordination of a heteroatom on the substrate to the rhodium center. This is followed by a C-H bond activation step to form a metallacyclic intermediate. Subsequent reaction with an incoming substrate, such as an alkene, and reductive elimination yields the functionalized product nih.gov.

Cycloaddition Reactions

This compound's conjugated di-imine structure makes it an excellent substrate for cycloaddition reactions, particularly those involving 1,3-dipolar species.

This compound is known to undergo [3+2] dipolar cycloaddition reactions, a classic example being the "criss-cross" cycloaddition. This type of reaction was first described for the reaction of this compound with cyanic acid semanticscholar.orgnih.gov. In this reaction, the aldazine acts as a dipole and reacts with two molecules of a dipolarophile to form a bicyclic product with two fused five-membered rings nih.gov. This reaction is considered a special type of [2+3]-cycloaddition or 1,3-dipolar cycloaddition researchgate.net. The reaction proceeds through the formation of azomethine imine intermediates semanticscholar.org.

The general mechanism involves the initial reaction of one imine function of this compound with one molecule of the dipolarophile to form a zwitterionic intermediate. This intermediate then undergoes an intramolecular 1,3-dipolar cycloaddition to form the first five-membered ring. A subsequent reaction with a second molecule of the dipolarophile on the remaining imine function leads to the formation of the second fused ring, completing the criss-cross adduct.

This compound readily reacts with isocyanates, such as phenyl isocyanate and acyl isocyanates, in a bis-1,3-dipolar cycloaddition manner nih.govcore.ac.uk. These reactions lead to the formation of substituted triazolo[1,2-a]triazoles core.ac.uk. For example, benzoyl and trichloroacetyl isocyanates react with this compound to yield these bicyclic adducts core.ac.uk. The reaction with phenyl isocyanate is another example of a criss-cross cycloaddition nih.govresearchgate.net.

The mechanistic pathway is analogous to the criss-cross cycloaddition with other dipolarophiles. The isocyanate acts as the dipolarophile, adding across the C=N bonds of the this compound in a stepwise or concerted fashion to generate the heterocyclic product.

| Reactant 1 | Reactant 2 | Reaction Type | Product Class |

| This compound | Cyanic acid | [3+2] Criss-Cross Cycloaddition | Tetrahydro- semanticscholar.orgcore.ac.ukresearchgate.nettriazolo[1,2-a] semanticscholar.orgcore.ac.ukresearchgate.nettriazole-1,5-dione derivative |

| This compound | Phenyl isocyanate | [3+2] Criss-Cross Cycloaddition | Substituted triazolo[1,2-a]triazole |

| This compound | Benzoyl isocyanate | Bis-1,3-dipolar cycloaddition | Substituted triazolo[1,2-a]triazole |

| This compound | Trichloroacetyl isocyanate | Bis-1,3-dipolar cycloaddition | Substituted triazolo[1,2-a]triazole |

Transimination and Exchange Reactions (e.g., with Pentafluorobenzaldehyde)

This compound can participate in exchange reactions with other aldehydes, a process driven by the relative reactivity of the carbonyl compounds. A notable example is the reaction of this compound with pentafluorobenzaldehyde (PFB). In this reaction, the benzylidene moieties of this compound are exchanged for pentafluorobenzylidene groups researchgate.net.

This transimination reaction can lead to the formation of mixed azines, such as pentafluorobenzaldehyde benzylidenehydrazine, and the fully substituted pentafluorobenzaldehyde azine. The reaction demonstrates that the imine linkages in this compound are susceptible to nucleophilic attack by other carbonyl compounds, leading to an equilibrium-driven exchange of the aldehyde components researchgate.net. This reactivity is significant in analytical chemistry, for instance, where derivatizing agents like PFB might react with existing azines in a sample matrix researchgate.net.

| Reactant 1 | Reactant 2 | Reaction Type | Products |

| This compound | Pentafluorobenzaldehyde | Transimination/Exchange | Pentafluorobenzaldehyde azine, Benzaldehyde (B42025) |

Thermal Decomposition Pathways and Kinetics (e.g., Formation of Nitrogen and Stilbene)

The thermal decomposition of this compound primarily yields nitrogen gas and stilbene, a reaction that has been the subject of kinetic studies in the vapor phase. Research has demonstrated that this decomposition process can be monitored manometrically at temperatures ranging from 315°C to 360°C. royalsocietypublishing.orgroyalsocietypublishing.org Notably, these temperatures are above the boiling points of both this compound and stilbene, ensuring the reaction proceeds in the gaseous state with a corresponding increase in pressure. royalsocietypublishing.orgroyalsocietypublishing.org

C₆H₅CH=N-N=CHC₆H₅ → N₂ + C₆H₅CH=CHC₆H₅

This transformation involves the cleavage of two carbon-nitrogen double bonds. royalsocietypublishing.orgroyalsocietypublishing.org Kinetic analyses have revealed that the thermal decomposition of this compound in the vapor phase follows first-order kinetics. acs.org This is analogous to the decomposition of aliphatic azo-compounds, although the decomposition of this compound involves the rupture of double bonds rather than single bonds. royalsocietypublishing.orgroyalsocietypublishing.org

Experimental work has confirmed the formation of stilbene. In one study, heating this compound in a sealed, evacuated bulb at 340°C resulted in the formation of a solid residue from which stilbene was precipitated as stilbene dibromide. royalsocietypublishing.org While the primary products are nitrogen and stilbene, it has been noted that in bulk thermal decompositions, side reactions can occur, such as the formation of phenanthrene derivatives through the loss of ortho hydrogens on the phenyl rings as ammonia (B1221849). acs.org

The study of the kinetics of this decomposition provides valuable insight into the relative strengths and breaking mechanisms of single versus double carbon-nitrogen bonds. royalsocietypublishing.orgroyalsocietypublishing.org The positive values obtained for the entropies of activation in solution studies suggest that a cyclic mechanism is unlikely for this process. acs.org

Electrochemical Redox Mechanisms

The electrochemical behavior of this compound has been investigated to understand its redox properties, including oxidation and reduction processes, the formation of reactive intermediates, and its diffusion characteristics in solution.

Cyclic Voltammetry Studies of Oxidation and Reduction Processes

Cyclic voltammetry is a key technique used to explore the electrochemical properties of this compound. wikipedia.org Studies have been conducted in varying pH solutions to understand the influence of proton concentration on the redox mechanisms.

In an acidic solution of pH 1.0, the cyclic voltammogram of this compound exhibits distinct oxidation and reduction peaks. Specifically, three oxidation peaks have been observed at -0.692 V, -0.622 V, and 0.624 V, and two reduction peaks at 0.094 V and -0.689 V. The peak at -0.689 V is attributed to the reduction of the azomethine group (-C=N-). It has been noted that with an increase in the scan rate, the peak potential remains constant.

The electrochemical reduction of azines, in general, can be a complex process. For many azines, the reduction is irreversible, with the initially formed anion radical undergoing rapid subsequent reactions. acs.org However, cyclic voltammetry at faster scan rates can often enable the reoxidation of the anion radical before it reacts further, allowing for the determination of the reversible electrode potential. acs.org For some substituted acetophenone azines, the electrochemical reduction in aprotic media occurs in two successive one-electron steps, corresponding to the formation of the radical anion and then the dianion. researchgate.net The reversibility of the first step allows for the determination of the standard reduction potential for the formation of the radical anion. researchgate.net

Table 1: Peak Potentials of this compound in pH 1.0 Solution from Cyclic Voltammetry

| Process | Peak Potential (V) |

| Oxidation | -0.692 |

| Oxidation | -0.622 |

| Oxidation | 0.624 |

| Reduction | 0.094 |

| Reduction | -0.689 |

Data sourced from electrochemical studies of this compound.

Formation and Stability of Radical Anions

For a series of aryl-substituted acetophenone azines (excluding nitro-substituted compounds), the formation of the radical anion is a completely reversible process, indicating a degree of stability on the timescale of the cyclic voltammetry experiment. researchgate.net The stability and reactivity of radical anions are influenced by the molecular structure and the solvent environment. While specific studies on the isolation and detailed characterization of the this compound radical anion are not extensively reported, the general behavior of azines suggests that its formation is a key step in the reduction mechanism. The subsequent stability would dictate the products of the electrochemical reduction.

Diffusion Coefficient Determination

The diffusion coefficient (D) of this compound in solution is a fundamental parameter that influences its mass transport to the electrode surface and, consequently, the observed current in electrochemical experiments. Chronocoulometry is a technique that has been employed to determine the diffusion coefficient of this compound. This method involves applying a potential step and measuring the resulting charge over time.

The analysis of chronocoulometry data is based on the Cottrell equation, which for a diffusion-controlled process, predicts a linear relationship between the charge (Q) and the square root of time (t¹/²). The slope of the Q vs. t¹/² plot, known as the Anson plot, is directly proportional to the diffusion coefficient.

While specific values for the diffusion coefficient of this compound from chronocoulometry were not detailed in the available search results, it was noted that the diffusion coefficient was found to be lower in a neutral medium. The general methodology for determining the diffusion coefficient using chronocoulometry is well-established and involves the following relationship:

Q(t) = (2nFAD¹/²C*t¹/²)/π¹/² + Q_dl + Q_ads

Where:

Q(t) is the charge at time t

n is the number of electrons transferred

F is the Faraday constant

A is the electrode area

D is the diffusion coefficient

C* is the bulk concentration

Q_dl is the double-layer charge

Q_ads is the charge from adsorbed species

By analyzing the slope of the linear portion of the Anson plot, the diffusion coefficient can be calculated, provided the other parameters are known.

Applications of Benzalazine in Chemical Synthesis and Materials Science

Benzalazine as a Versatile Reagent in Organic Synthesis

The reactivity of the azine functional group (C=N-N=C) makes this compound a valuable precursor and intermediate in the synthesis of a wide range of organic compounds. Its utility spans the creation of heterocyclic systems, the production of hydrazine (B178648) derivatives, and applications in analytical chemistry.

Precursor for Heterocyclic Compound Synthesis

This compound is a recognized starting material for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. acgpubs.orgtsijournals.com The N-N bond and the imine functionalities of this compound provide a reactive framework for cyclization reactions.

1,2,4-Triazoles and 1,2,4-Triazines: Benzalazines are employed as precursors in the preparation of nitrogen-rich heterocyclic compounds like 1,2,4-triazoles and 1,2,4-triazines. acgpubs.orgtsijournals.com These reactions typically involve cycloaddition or condensation with appropriate reagents to build the final ring system.

Benzoxazepines: The synthesis of benzoxazepines, a class of seven-membered heterocyclic compounds with notable pharmacological interest, can also utilize benzalazines as starting reagents. acgpubs.org

2,3-Dihydropyrroles: Research has indicated that benzalazines can be used to prepare functionalized 2,3-dihydropyrroles, which are important structural motifs in natural products and bioactive molecules. tsijournals.com

Intermediate in Hydrazine Derivative Synthesis (e.g., Methylhydrazine Sulfate)

One of the well-established applications of this compound is its role as a stable intermediate for the synthesis of substituted hydrazines. The this compound structure effectively protects the reactive hydrazine core, allowing for selective reactions before being hydrolyzed to release the desired hydrazine derivative. A prominent example is the synthesis of methylhydrazine sulfate (B86663).

In this process, this compound is first methylated using dimethyl sulfate. The resulting addition product is then hydrolyzed, which cleaves the benzylidene groups and yields methylhydrazine. This is subsequently treated with sulfuric acid to precipitate the more stable salt, methylhydrazine sulfate. This multi-step synthesis highlights the utility of this compound in handling and modifying the hydrazine moiety.

| Step | Reactants | Key Conditions | Product | Reported Yield |

|---|---|---|---|---|

| 1. Methylation | This compound, Dimethyl sulfate | Heated in a solvent like benzene (B151609) | Methylated this compound addition product | Not isolated |

| 2. Hydrolysis & Neutralization | Addition product, Water, Sulfuric acid | Steam distillation to remove benzaldehyde (B42025) | Methylhydrazine Sulfate | High |

Derivatization Agent in Analytical Chemistry for Hydrazine Detection

In analytical chemistry, the detection of trace amounts of hydrazine, a toxic and reactive compound, often requires a derivatization step to convert it into a more stable and easily detectable substance. The reaction between hydrazine and benzaldehyde to form this compound is a cornerstone of this approach. rsc.org

When a sample containing hydrazine is treated with benzaldehyde in an aqueous medium, the two compounds react to form the less volatile and more thermally stable this compound. rsc.org This derivative can then be extracted into an organic solvent and analyzed using techniques such as capillary gas chromatography with a nitrogen-selective detector. rsc.org This method allows for the quantification of hydrazine at very low levels, such as parts-per-million (ppm), in various matrices, including pharmaceutical substances. rsc.org

This compound in Advanced Materials Science

The conjugated system of this compound and its ability to form polymers have led to its exploration in the field of materials science. Its derivatives are investigated for applications in optics and electronics.

Development of Non-Linear Optical (NLO) Materials

Azines, including this compound, have garnered attention for their potential as non-linear optical (NLO) materials. acgpubs.orgrsc.org NLO materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in optoelectronics, such as frequency conversion and optical switching. The extended π-conjugated system of the C=N-N=C backbone in azines is a key structural feature for NLO activity, as it facilitates electron delocalization. rsc.org The structure and electronic properties of this compound have been studied to understand its potential for these advanced optical applications. rsc.org

Incorporation into Conducting Polymers (Polyazines)

This compound also serves as a monomer or a structural unit in the synthesis of conducting polymers, specifically polyazines. acgpubs.org Polyazines are polymers containing the azine linkage (-C=N-N=C-) in their backbone. These materials are of interest due to their potential electrical conductivity upon doping. The conjugated nature of the polymer backbone allows for the movement of charge carriers, which is the basis for their conducting properties. The incorporation of this compound units into polymer chains is a strategy being explored for the development of novel organic conducting materials. acgpubs.org

Role in Covalent Organic Frameworks (COFs) as Linkages and for Structural Transformation

This compound and its characteristic azine linkage (–C=N–N=C–) are integral to the synthesis of Covalent Organic Frameworks (COFs), a class of porous crystalline polymers with well-defined structures. rsc.org These frameworks are constructed from organic building units joined by strong covalent bonds. The azine linkage is particularly valuable due to its high stability and the straightforward nature of its formation, typically through the condensation reaction of hydrazine with aldehydes.

A hydrothermal procedure has been successfully developed for the production of azine-linked COFs by reacting hydrazine with hydroxy-substituted 1,3,5-triformylbenzene in water. rsc.org This method offers several advantages over traditional solvothermal reactions in organic solvents, including the potential for large-scale production, catalyst-free conditions, and shorter reaction times, yielding COFs with enhanced crystallinity and higher surface area. rsc.org Similarly, hydrazine-linked COFs have been synthesized from precursors like 2,5-dihydroxyterephtalohydrazide and 1,3,5-triformyl-benzene. nih.gov

The azine linkage not only serves as a stable structural component but can also be a site for post-synthetic structural transformation. nih.gov While the direct transformation of azine linkages is a complex field of study, related imine-linked COFs have been successfully converted into more stable amide- or amine-linked frameworks through oxidation or reduction reactions, respectively. researchgate.net For instance, imine-linked COFs have been transformed into quinone-linked structures via an aza-Diels-Alder cycloaddition reaction. nih.gov Such transformations can significantly enhance the chemical stability and modify the electrochemical properties of the resulting framework. researchgate.net The ability to modify these linkages post-synthesis provides a versatile method for fine-tuning the properties of COFs for specific applications. nih.gov

Formation of Polymer Composites for Electrochemical Applications (e.g., Polyaniline Composites for Capacitors)

This compound has been incorporated into polymer composites, particularly with polyaniline (PANI), to enhance their properties for electrochemical applications such as supercapacitors. nih.gov Polyaniline is a conductive polymer known for its promising optical, electrical, and electrochemical properties, but it can suffer from poor cycling stability. mdpi.com The creation of composites with materials like this compound aims to improve performance metrics like specific capacitance and stability. ijasrm.combohrium.com

Ternary composites containing polyaniline, this compound, and metal ions like nickel(II) or cobalt(II) have been synthesized via oxidative polymerization of aniline. ijasrm.combohrium.com In these materials, this compound is thought to be physically adsorbed onto the polymer chain, while the metal ions coordinate within the chain. bohrium.com The incorporation of this compound and metal ions can enhance the electromagnetic, electrochemical, and mechanical properties of the PANI composite. bohrium.com

Electrochemical studies, such as cyclic voltammetry and electrochemical impedance spectroscopy, are used to evaluate the capacitive behavior of these composites. ijasrm.com Research on a polyaniline/benzalazine/cobalt(II) chloride composite showed that it exhibited good capacitance, with chronocoulometric studies indicating that the double-layer capacitance was more significant in a neutral medium (pH 7). ijasrm.com Another study on a polyaniline/benzalazine/nickel(II) chloride composite found that it exhibited well-defined capacitance behavior at a pH of 1.0. bohrium.com The specific capacitance is a key performance indicator for supercapacitor electrodes. While pristine PANI exhibits low cycling stability, its composites can show significant improvements. mdpi.com The synergy between the components can lead to enhanced electrochemical properties, making these composites suitable candidates for high-performance supercapacitors. mdpi.comias.ac.in

| Composite Material | Synthesis Method | Optimal pH for Capacitance | Key Findings |

|---|---|---|---|

| Polyaniline/Benzalazine/Cobalt(II) chloride | Oxidative Polymerization | 7 | Showed good capacitance; double-layer capacitance was more prominent in a neutral medium. ijasrm.com |

| Polyaniline/Benzalazine/Nickel(II) chloride | Oxidative Polymerization | 1 | Exhibited well-defined capacitance behavior in an acidic medium. bohrium.com |

Coordination Chemistry of this compound

This compound as a Ligand in Metal Complex Synthesis (e.g., Pd(II), Mn)

The nitrogen atoms in the azine group of this compound possess lone pairs of electrons, allowing the molecule to act as a ligand in the synthesis of metal complexes. This compound can coordinate with various transition metals, including palladium(II) and manganese(II). The coordination chemistry of Pd(II) and Mn(II) with N-donor ligands is extensive.

Palladium(II) complexes are often investigated due to their structural similarities to platinum(II) compounds and their potential as catalysts and metallodrugs. mdpi.commdpi.com Typically, Pd(II) forms square planar complexes. mdpi.combiointerfaceresearch.com this compound, acting as a bidentate ligand through its two imine nitrogen atoms, can form stable chelate rings with the metal center. The synthesis of such complexes often involves the reaction of a palladium salt (e.g., PdCl₂) with the ligand in a suitable solvent. mdpi.com

Manganese(II) also forms stable complexes with nitrogen-containing ligands. nih.gov Unlike Pd(II), high-spin Mn(II) complexes, with a d⁵ electron configuration, commonly exhibit an octahedral geometry. nih.govepa.gov In a complex with this compound, the ligand would occupy two coordination sites, with other ligands such as water, chloride, or hydroxyl groups completing the octahedral sphere. nih.gov The synthesis of Mn(II)-benzalazine complexes would similarly involve combining a manganese salt (e.g., MnCl₂·4H₂O) with the ligand. nih.gov

Chelation and Complexation Properties with Metal Ions (e.g., Silver Ions)

This compound's two nitrogen atoms in the C=N-N=C backbone are suitably positioned to form a stable five-membered chelate ring upon coordination to a metal ion. This chelation effect enhances the thermodynamic stability of the resulting complex compared to coordination with analogous monodentate ligands.

The interaction of N-donor ligands with silver(I) ions is a well-studied area of coordination chemistry. mdpi.com Silver(I), being a soft cation, readily interacts with nitrogen-based ligands. mdpi.com When complexed with this compound, the Ag⁺ ion would coordinate to the nitrogen atoms. Depending on the stoichiometry and the counter-anion present, this can lead to the formation of discrete mononuclear complexes or extended coordination polymers. mdpi.comresearchgate.net Studies on related bis(tetrazine) ligands with silver salts have shown the formation of 1D polymeric chains where the silver ion bridges between ligand molecules. mdpi.com The coordination number and geometry around the silver ion can be variable, but linear or tetrahedral environments are common. researchgate.net The stability of silver coordination compounds with hydrazine derivatives has been noted to influence their redox reaction rates. sioc-journal.cn

Q & A

Q. What experimental factors influence the stability of benzalazine in aqueous solutions, and how can these be methodologically controlled?

this compound stability is highly sensitive to pH, buffer composition, and competing aldehydes. For example, unbuffered media at pH 3.5 lead to rapid decomposition (20% hydrazine conversion within 1 hour), while hydrazine dihydrochloride buffers stabilize it for ≥35 minutes . To mitigate instability:

- Use dihydrochloride salts instead of sulfates for buffering.

- Avoid aldehydes like tolualdehyde, which trigger exchange reactions (e.g., 50% this compound decomposition in 2 minutes at 0.1% aldehyde concentration) .

- Prepare working solutions immediately before use and store stock solutions under inert atmospheres.

Q. How can researchers verify this compound purity and monitor decomposition during photochemical studies?

Chromatographic methods (e.g., Florisil column chromatography with ether-hexane eluents) effectively isolate photolysis products like benzonitrile and benzaldehyde . UV-Vis spectroscopy can track reaction progress, as this compound exhibits distinct absorbance peaks. For quantitative analysis, integrate NMR (e.g., and chemical shifts calculated via GIAO/B3LYP/6-311++G methods) to confirm structural integrity .

Advanced Research Questions

Q. What mechanistic insights explain contradictory findings on this compound photodecomposition pathways?

Early studies attributed benzonitrile formation to benzophenone-mediated triplet energy transfer, but later work identified molecular oxygen as the critical agent, with yields increasing from 21% (N atmosphere) to 200% under O . Key steps include:

- Radical cleavage : Photoexcitation ruptures the N–N bond, generating CHCH=N radicals.

- Oxygen-mediated oxidation : Radicals react with O to form nitriles, bypassing benzophenone involvement .

- Validation : Replace benzophenone with non-H-abstracting sensitizers (e.g., triphenylene) to isolate oxygen’s role .

Q. How can computational models predict the mesogenic properties of this compound derivatives?

Multivariate pattern recognition methods correlate substituent constants (e.g., Hammett σ, molar refractivity) with mesogenic behavior. For example:

- Principal Component Analysis (PCA) reduces dimensionality of substituent effects.

- Linear Discriminant Analysis (LDA) classifies derivatives into nematic/smectic phases based on electronic and steric parameters .

- Validate predictions via differential scanning calorimetry (DSC) and polarized optical microscopy.

Q. What crystallographic techniques resolve this compound’s solid-state structure, and how are discrepancies addressed?

Two-dimensional Fourier synthesis and difference refinement (using Cu-Kα radiation) determine bond lengths and angles. For example:

- X-ray diffraction identifies trans,trans-configurations in crystalline this compound .

- Discrepancies in torsion angles arise from packing effects; refine using three-dimensional data and software like SHELXL .

Methodological Guidance for Contradictory Data

Q. How should researchers reconcile conflicting reports on this compound’s photochemical sensitizers?

Systematic variable testing is critical:

- Control oxygen levels : Compare yields under N vs. O atmospheres .

- Triplet energy matching : Use sensitizers with similar E values (e.g., benzophenone: 69 kcal/mol; triphenylene: 67 kcal/mol) to isolate energy-transfer pathways .

- Radical trapping : Introduce hydrogen donors (e.g., decyl mercaptan) to suppress intermolecular disproportionation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.